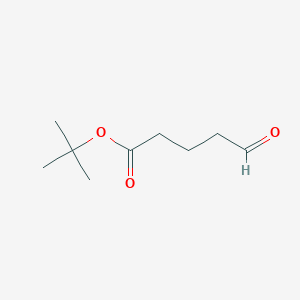

Tert-butyl 5-oxopentanoate

Overview

Description

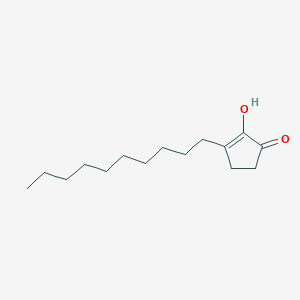

Tert-butyl 5-oxopentanoate is a chemical compound with the molecular formula C9H16O3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of L-glutamic acid as a starting material, which undergoes suitable protection and selective reduction of the gamma-methyl ester group by DIBALH . Another method involves the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, or a salt, solvate, hydrate, enantiomer, mixture of enantiomers, or isotopologue thereof .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H16O3 . The compound has a molecular weight of 172.22 g/mol .Chemical Reactions Analysis

The tert-butyl group in this compound exhibits a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations . It is also used in the synthesis of enantiopure non-natural alpha-amino acids .Scientific Research Applications

Synthesis of Complex Molecules

Tert-butyl 5-oxopentanoate has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), a potent antitumor compound. This synthesis involved the preparation of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2,7-octadienoate as a significant intermediate, demonstrating the compound's utility in creating structurally complex and biologically significant molecules (Eggen et al., 2000).

Drug Discovery and Development

In drug discovery, the physicochemical and pharmacokinetic properties of drugs can be significantly impacted by the incorporation of tert-butyl groups. A comparative study of tert-butyl and other substituents in drug analogues of bosentan and vercirnon documented the effects of tert-butyl groups on lipophilicity and metabolic stability, offering insights into optimizing drug properties through careful substituent selection (Westphal et al., 2015).

Catalysis and Synthetic Methodology

This compound has been used in catalytic processes, such as isomerization reactions catalyzed by ruthenium complexes, demonstrating its role in synthetic methodologies that enable the transformation of molecules into more useful or reactive forms. This showcases its application in modifying molecular structures to achieve desired chemical functionalities (Wakamatsu et al., 2000).

Novel Reaction Mechanisms

It has facilitated the development of novel reaction mechanisms, such as metal-free oxidative 1,2-alkylarylation of unactivated alkenes, presenting a new pathway to synthesize acyclic molecules via metal-free oxidative alkene 1,2-alkylarylation. This method underscores the importance of this compound in expanding the toolkit of organic synthesis by providing new, efficient pathways to complex structures (Li et al., 2015).

Material Science and Polymer Chemistry

Additionally, this compound's derivatives have been explored in material science, particularly in the synthesis of polymers and copolymers. Its transformation into various polymeric structures has implications for creating materials with specific physical properties or biodegradability, illustrating its utility beyond small molecule synthesis and into broader applications in material science (Tsai et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Tert-butyl 5-oxopentanoate is primarily used in the synthesis of peptides . The compound’s primary targets are the amino acids that are involved in peptide synthesis .

Mode of Action

This compound interacts with its targets (amino acids) through a series of chemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the peptide synthesis pathway. It is used in the synthesis of dipeptides, which are small proteins composed of two amino acids . The compound’s action on this pathway results in the formation of dipeptides .

Pharmacokinetics

As a chemical used in peptide synthesis, it is likely to have a significant impact on the bioavailability of the resulting peptides .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid composition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The compound’s reactivity can be affected by the temperature and the presence of other chemicals in the reaction environment .

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure non-natural alpha-amino acids . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a key intermediate in the synthesis of (S)-2-amino-oleic acid, where it undergoes selective reduction and Wittig reaction . The interactions of this compound with these biomolecules are crucial for its function in biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in biochemical processes. These interactions can influence the compound’s overall activity and function in biological systems .

properties

IUPAC Name |

tert-butyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7-10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLCOAYTPHMGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445307 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192123-41-4 | |

| Record name | Tert-butyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)

![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)

![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)